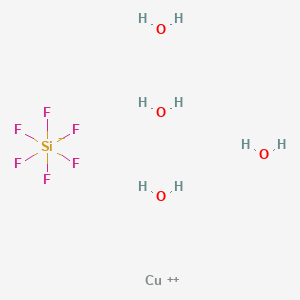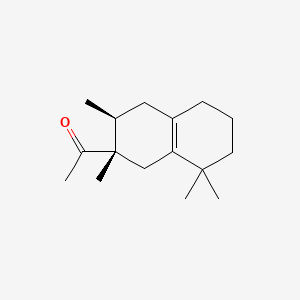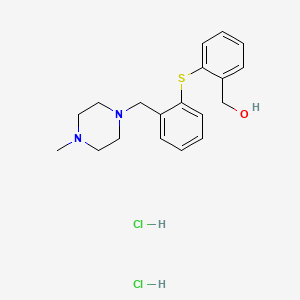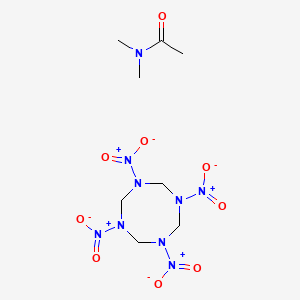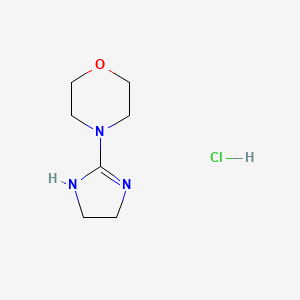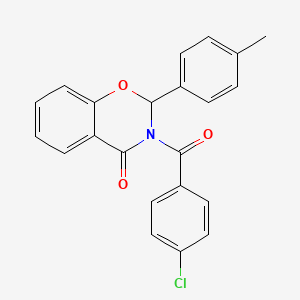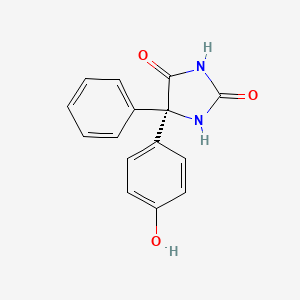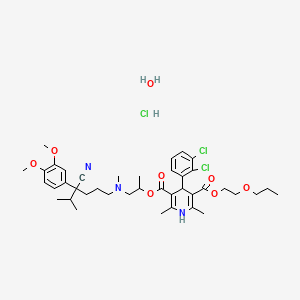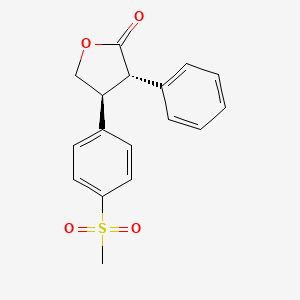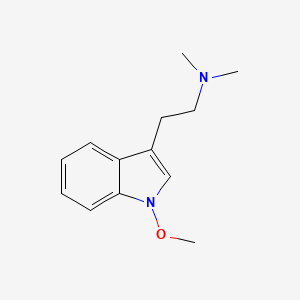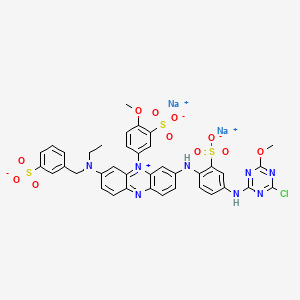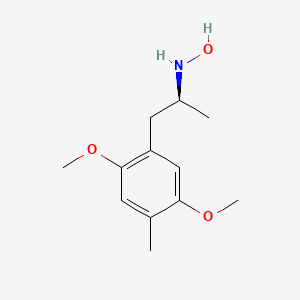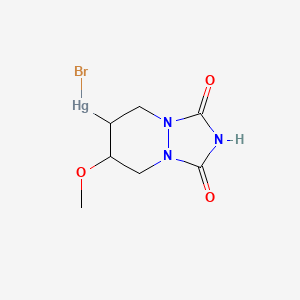
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide is a complex organic compound characterized by the presence of a pyridazine ring substituted with bromomercuri and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridazine compound followed by mercuration and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield while minimizing by-products and waste. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromomercuri group.
Substitution: The methoxy and bromomercuri groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.
Scientific Research Applications
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide involves its interaction with specific molecular targets. The bromomercuri group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in organic synthesis and potential biological activities.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry for its structural similarity to indole derivatives.
2-Thioxo-tetrahydro-4H-imidazol-4-one: Utilized in the synthesis of various functionalized compounds.
Uniqueness
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide is unique due to the presence of the bromomercuri group, which imparts distinct chemical reactivity and potential biological activities not commonly found in similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
91499-04-6 |
|---|---|
Molecular Formula |
C7H10BrHgN3O3 |
Molecular Weight |
464.67 g/mol |
IUPAC Name |
bromo-(7-methoxy-1,3-dioxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)mercury |
InChI |
InChI=1S/C7H10N3O3.BrH.Hg/c1-13-5-2-3-9-6(11)8-7(12)10(9)4-5;;/h2,5H,3-4H2,1H3,(H,8,11,12);1H;/q;;+1/p-1 |
InChI Key |
CFJDCYCEPKNXFA-UHFFFAOYSA-M |
Canonical SMILES |
COC1CN2C(=O)NC(=O)N2CC1[Hg]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


